molecular formula C16H23N3O2 B268696 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide

Cat. No. B268696
M. Wt: 289.37 g/mol
InChI Key: HQGKDYNIVNXEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide, also known as CXB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CXB belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-characterized. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. However, 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also has some limitations. Its solubility in aqueous solutions is relatively low, which can make it difficult to administer in vivo. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also has a relatively short half-life, which limits its efficacy in some applications.

Future Directions

There are several future directions for research on 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide. One potential direction is the development of more potent and selective 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide analogs that exhibit improved pharmacological properties. Another direction is the investigation of the potential application of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide in cancer therapy. Further studies are also needed to elucidate the exact mechanism of action of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide involves the reaction between N-ethyl-4-aminobenzamide and cyclohexyl isocyanate. The reaction occurs in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography. The yield of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide is typically around 70-80%.

Scientific Research Applications

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has also been studied for its potential application in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.

properties

Product Name

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

4-(cyclohexylcarbamoylamino)-N-ethylbenzamide

InChI

InChI=1S/C16H23N3O2/c1-2-17-15(20)12-8-10-14(11-9-12)19-16(21)18-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,20)(H2,18,19,21)

InChI Key

HQGKDYNIVNXEFP-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.